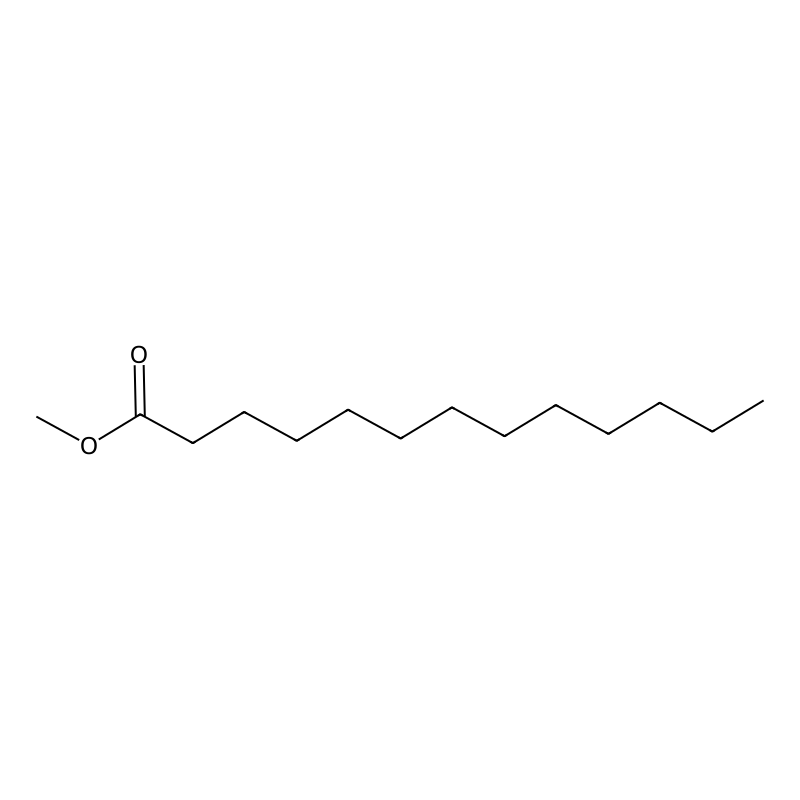

Methyl tridecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biological and Research Activities

Methyl tridecanoate has been identified and studied in various biological contexts, revealing several key activities:

- Broad-Spectrum Antibacterial Activity: Purified from the plant Monochoria hastata, this compound (referred to as TAME in the study) demonstrated effectiveness against several enteropathogenic bacteria, including Enterococcus faecalis and Salmonella enterica serovar Typhimurium [1]. Its mechanism of action involves disrupting bacterial cell membranes, leading to autolysis (cell rupture) and the leakage of intracellular macromolecules [1].

- Enzyme Inhibition: It moderately inhibits β-amyloid aggregation and weakly inhibits the enzyme acetylcholinesterase (AChE) [2]. These activities are relevant to research on neurodegenerative diseases.

- Synergistic Effects: The compound showed synergistic activity with the antibiotic ampicillin, enhancing its effect against E. coli [1].

- In Silico Binding: Molecular docking studies suggest that this compound has a strong binding affinity for the E. coli DNA Gyrase B protein, which may contribute to its antibacterial action by causing conformational changes in this essential bacterial enzyme [1].

The following diagram summarizes its established and potential mechanisms of action based on current research.

Key Experimental Protocols

For researchers looking to work with this compound, here are detailed methodologies for two key applications.

Protocol 1: Microfluidic Derivatization of Free Fatty Acids to FAMEs

This protocol uses a microfluidic device for rapid, automated derivatization of free fatty acids (like tridecanoic acid) into their corresponding methyl esters (FAMEs) for GC-MS analysis [3].

- Key Steps:

- Device Fabrication: A glass microfluidic device is fabricated with two inlet channels that intersect and form a single 29 μL reaction channel.

- Reagent Setup:

- Input 1: Methanolic-HCl reagent.

- Input 2: Free Fatty Acid (FFA) sample (e.g., 100 μg/mL tridecanoic acid in methanol), loaded via a 7.4 μL injection loop.

- Optimal Reaction Conditions:

- Temperature: 55°C.

- Derivatization Time (Tder): 0.8 minutes.

- Reagent Ratio (Rder): 4.9 parts methanolic-HCl to 1 part FFA.

- Product Collection: The derivatized FAME product is collected directly into a vial containing hexane and an internal standard (e.g., methyl pentadecanoate), placed in an ice bath.

- Sample Preparation for GC-MS: The hexane phase is transferred, evaporated under a stream of N₂, and reconstituted in 100 μL of hexane for injection.

The workflow for this automated derivatization is outlined below.

Protocol 2: Assessing Antibacterial Efficacy and Mechanism

This protocol details the methods used to evaluate the antibacterial activity and cell-membrane-disrupting action of this compound [1].

- Key Steps:

- Purification: The compound can be purified from a crude plant extract (e.g., Monochoria hastata leaf) using silica gel column chromatography with an eluent of n-hexane and ethyl acetate (2:3 v/v) with a few drops of formic acid.

- Antibacterial Susceptibility Testing:

- Methods: Agar-well diffusion and broth microdilution.

- Measurements: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Lactate Dehydrogenase (LDH) Assay: Quantify the release of the cytoplasmic enzyme LDH from treated bacterial cells into the extracellular medium. An increase in extracellular LDH is a direct indicator of membrane damage and non-membrane integrity.

- Scanning Electron Microscopy (SEM): Fix treated and control bacterial cells (e.g., E. coli) and process them for SEM imaging to visually confirm morphological changes, cell rupture, and autolysis.

Research Applications and Significance

The diverse applications of this compound across scientific disciplines are summarized in the table below.

| Field of Research | Specific Application / Role | Relevance / Significance |

|---|---|---|

| Antimicrobial Discovery | Model compound for studying antibacterial mechanisms of fatty acid esters [1]. | Helps combat multidrug-resistant pathogens; potential for synergistic drug combinations [1]. |

| Lipidomics & Biochemistry | Standard or substrate in enzymatic assays for lipases/esterases; study of lipid metabolic pathways [4] [5]. | Aids in understanding fundamental lipid biology and enzyme function [5]. |

| Biofuel & Industrial Chemistry | Model FAME in biodiesel research; component in organic synthesis of flavors, fragrances, and bio-based polymers [4] [5]. | Contributes to the development of sustainable fuels and materials [5]. |

| Neurochemistry | Inhibitor of β-amyloid aggregation and acetylcholinesterase (AChE) in in vitro assays [2]. | Serves as a tool for research into Alzheimer's disease therapeutics [2]. |

| Analytical Chemistry | Derivative for GC-MS analysis of free fatty acid composition in complex biological and environmental samples [3]. | Enables high-throughput, automated sample preparation for volume-limited samples [3]. |

Safety and Handling Information

- Hazard Statements: this compound is classified with hazard codes H318 ("Causes serious eye damage") and H413 ("May cause long lasting harmful effects to aquatic life") [2].

- Precautionary Measures: When handling, use personal protective equipment including eyes shields and gloves [2].

- Storage: It is recommended to store the compound at room temperature in a cool and dark place (below 15°C), though some suppliers recommend -20°C for long-term storage [4] [6].

References

- 1. Anti-enteric efficacy and mode of action of tridecanoic acid ... [pmc.ncbi.nlm.nih.gov]

- 2. | CAS#:1731-88-0 | Chemsrc this compound [chemsrc.com]

- 3. A microfluidic device for the automated derivatization of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound [apexbt.com]

- 5. | CAS 1731-88-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 6. This compound 1731-88-0 [tcichemicals.com]

methyl tridecanoate safety data sheet MSDS

Chemical Identity & Properties

The table below summarizes the basic identification and physical property data for methyl tridecanoate. Please note that many specific data points were not available (N/A) in the searched material [1].

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| CAS Number | 1731-88-0 [1] |

| Molecular Formula | C₁₄H₂₈O₂ [1] |

| Molecular Weight | 228.37 g/mol [1] |

| Physical State | Solid [1] |

| Melting Point | N/A |

| Boiling Point | N/A |

| Flash Point | N/A |

| Solubility | Insoluble in water [2] [1] |

Hazards Identification and First Aid

According to the sourced Safety Data Sheet, this compound is not classified as a hazardous substance [1]. Nevertheless, standard laboratory precautions and first aid measures are advised, as summarized below.

| Aspect | Description |

|---|---|

| Classification | Not a hazardous substance or mixture [1]. |

| GHS Label Elements | Not a hazardous substance or mixture [1]. |

| Inhalation | Move to fresh air. If breathing is difficult, give CPR (avoid mouth-to-mouth). Get medical attention [1]. |

| Skin Contact | Rinse thoroughly with plenty of water. Remove contaminated clothing and consult a physician [1]. |

| Eye Contact | Immediately flush eyes with plenty of water for several minutes, holding eyelids open. Remove contact lenses. Call a physician [1]. |

| Ingestion | Rinse mouth with water (if conscious). Do not induce vomiting. Get immediate medical attention [1]. |

Handling, Storage, and Disposal

Adhering to safe handling and storage procedures is crucial to maintain a safe laboratory environment.

| Aspect | Guideline |

|---|---|

| Safe Handling | Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Avoid dust formation [1]. |

| Safe Storage | Keep the container tightly sealed in a cool, well-ventilated place. Store away from direct heat and ignition sources [1]. |

| Accidental Spills | Wear personal protective equipment. Absorb the spill with a suitable inert material (e.g., diatomite). Clean surfaces with alcohol and dispose of according to regulations [1]. |

| Disposal | Dispose of the substance and contaminated packaging in accordance with all local, state, and federal regulations [1]. |

Safe Handling Workflow

The diagram below outlines the key procedures for safely handling this compound in a laboratory setting, based on the guidelines from the SDS [1].

Research Use and Context

- Specified Use: The available data sheet explicitly states that this compound is for research use only and is not intended for human or veterinary diagnostic or medical use [2] [1].

- Toxicological Information: The toxicological effects of this product have not been thoroughly studied. It is not listed as a carcinogen by NTP, IARC, OSHA, or ACGIH [1].

Recommendations for Further Information

The information found is limited. For a comprehensive risk assessment, I strongly suggest you:

- Consult Reputable Databases: Obtain a full SDS from major chemical suppliers like Sigma-Aldrich (Merck) or Thermo Fisher Scientific.

- Verify in Your Context: The properties and hazards of chemicals can vary with form (e.g., powder vs. solution) and specific experimental conditions. Ensure the SDS you use matches your intended application.

References

methyl tridecanoate synthesis production process

Synthesis and Production Overview

The table below summarizes the key information found on the synthesis and properties of methyl tridecanoate.

| Aspect | Details |

|---|---|

| Synthetic Method | Prepared via routes involving methyl-substituted cyclohexane-1,3-diones as chain extenders [1]. |

| Industrial Production | Produced by transesterification of fatty acids from renewable sources (e.g., palm, soybean oil) with methanol, using acid or base catalysts [2]. |

| Molecular Formula | C₁₄H₂₈O₂ [3] |

| CAS Number | 1731-88-0 [3] |

| Physical State | Liquid [3] |

| Melting Point | 5.5 °C [3] |

| Boiling Point | 131 °C at 4 mm Hg [3] |

| Density | 0.864 g/mL at 25 °C [3] |

Detailed Experimental Workflow

The search results do not provide a detailed, step-by-step lab protocol for the specific synthesis of this compound. However, a general methodology for the optimized production of a different, but related, bioactive compound via microbial fermentation is detailed below. This illustrates the depth of process optimization that can be applied to chemical production.

Experimental workflow for optimized metabolite production, adaptable for biosynthesis processes.

This workflow, adapted from a study on producing bioactive compounds from an endophytic fungus, demonstrates a rigorous approach to process optimization [4].

- Pre-Inoculum Preparation: The production strain (e.g., Cochliobolus sp. APS1) is first grown on a solid medium like Potato Dextrose Agar (PDA) to obtain a pure culture. A pre-inoculum is then prepared by transferring the culture to a liquid broth such as Potato Dextrose Broth (PDB) and incubating it with shaking to promote aerobic growth [4].

- Fermentation in Bioreactor: The pre-inoculum is transferred to a production bioreactor (e.g., a 250 mL Erlenmeyer flask with a 90 mL working volume). Key parameters are critically controlled. The study optimized these using a Box-Behnken Design (BBD) and Response Surface Methodology (RSM), leading to a 45% enhancement in antibacterial activity of the target metabolite. The optimized conditions were [4]:

- Carbon Source: 9.7 g/L Glucose

- Nitrogen Source: 0.74 g/L Urea

- Initial Medium pH: 6.48

- Incubation Temperature: 26 °C

- Fermentation Time: 8.76 days

- Harvest and Extraction: After fermentation, the broth is processed. Biomass is often separated, and the target compounds are extracted from the broth or cells using an organic solvent like ethyl acetate [4].

- Analysis and Bioassay: The crude extract can be analyzed by techniques like GC-MS or NMR for identification. Bioactivity is confirmed through assays; for example, the optimized extract showed a zone of inhibition of 22.81 ± 0.16 mm against MRSA (Methicillin-resistant Staphylococcus aureus) in an agar well diffusion assay [4].

A Path Forward for Your Research

The search results indicate that a detailed, step-by-step "cookbook" protocol for this compound synthesis is not publicly available in the searched sources. To acquire the depth of information required for a whitepaper, I suggest you:

- Consult Specialized Databases: Search deeply within academic databases like ACS Publications, ScienceDirect, and SpringerLink for the full text of papers such as the one cited from the Journal of the Chemical Society C: Organic (1971) [1].

- Refine Your Search: Use the specific chemical name along with terms like "experimental procedure," "supporting information," or "supplementary material" to find more detailed methods.

- Explore Biosynthesis: Consider the growing field of bio-production. The patent [5] suggests that engineered thioesterase enzymes in microorganisms can be used to produce specific fatty acid derivatives, which could be a modern and sustainable route to this compound.

References

- 1. (PDF) Synthesis of methyl 3-methyltridecanoate and 3,6- ... [academia.edu]

- 2. How this compound Works — In One Simple Flow (2025) [linkedin.com]

- 3. This compound | 1731-88-0 [chemicalbook.com]

- 4. Production of Bioactive Compounds with Broad Spectrum ... [mdpi.com]

- 5. Methods and compositions related to thioesterase enzymes [patents.google.com]

Chemical Identity and Properties of Methyl Tridecanoate

Basic Chemical Properties of Methyl Tridecanoate

The table below summarizes the key identifiers and physical properties of methyl tridecanoate from the search results.

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 1731-88-0 | [1] [2] [3] |

| Molecular Formula | C14H28O2 | [1] [2] [3] |

| Molecular Weight | 228.37-228.38 g/mol | [1] [2] [3] |

| Boiling Point | 163 °C (at atmospheric pressure); 131 °C (at 4 mmHg) | [2] [3] |

| Melting Point | 5.5 °C (lit.) | [2] [4] |

| Flash Point | 113-124.9 °C | [2] [4] |

| Density | 0.864 g/mL (at 25 °C) | [2] |

| Vapor Pressure | ~0.0 ± 0.6 mmHg (at 25°C) | [4] |

| Enthalpy of Vaporization (ΔvapH°) | Ranges from 80.0 to 82.7 kJ/mol at 298.15 K | [1] |

Vapor Pressure and Thermodynamic Data

While a direct vapor pressure value at 25°C is listed as approximately 0.0 mmHg [4], several studies have measured its enthalpy of vaporization (ΔvapH°), which is the energy required to convert one mole of liquid into vapor at a constant pressure. This data is crucial for predicting vapor pressure at other temperatures.

| ΔvapH° (kJ/mol) | Method | Reference |

|---|---|---|

| 82.68 | N/A | Majer and Svoboda, 1985 [1] |

| 80.0 ± 0.5 | N/A | van Genderen, van Miltenburg, et al., 2002 [1] |

| 81.3 ± 0.7 | GC, C | Fuchs and Peacock, 1980 [1] |

| 82.68 ± 0.84 | C | Mansson, Sellers, et al., 1977 [1] |

Storage and Handling Recommendations

Proper storage is critical for maintaining chemical integrity and ensuring safety.

| Aspect | Recommendation |

|---|---|

| Storage Temperature | Room temperature (recommended in a cool, dark place, preferably <15°C) [3]. One supplier lists storage at -20°C for long-term stability over three years [5]. |

| Hazard Statements (GHS) | H318: Causes serious eye irritation. H413: May cause long lasting harmful effects to aquatic life [2] [4]. | | Precautionary Statements | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [2] [4]. | | Personal Protective Equipment (PPE) | Eyeshields, gloves, and appropriate respirator protection are advised [4]. |

Research Context and Potential Protocols

This compound is identified as a saturated fatty acid methyl ester (FAME) commonly used in lipid metabolism and biofuel production research [5]. One study notes its biological activity in moderately inhibiting β-amyloid aggregation and weakly inhibiting acetylcholinesterase (AChE) [4].

While detailed experimental protocols for vapor pressure measurement are not provided, the search results indicate the following standard methodologies:

- Gas Chromatography (GC) and calorimetry (C) are common methods for determining heats of vaporization, as shown in the thermodynamic data table [1].

- For analyzing fatty acid content in biological samples like wet microalgal or yeast biomass, a rapid in situ fatty acid methyl ester (FAME) derivatization approach can be used, followed by analysis [4].

Experimental Workflow and Storage Decision Diagram

The following diagrams, created using DOT language, outline general workflows for handling and experimenting with this compound.

Handling and storage workflow for this compound, emphasizing safety and storage decisions.

General experimental workflow for this compound analysis, covering common research applications.

Key Information for Researchers

- Data Consistency: The core physicochemical data (molecular formula, weight, melting/boiling points) is consistent across authoritative sources like NIST and commercial chemical suppliers [1] [2] [3].

- Data Gaps: The provided vapor pressure data is limited. For precise vapor pressure calculations across a temperature range, you would need additional thermodynamic parameters or experimental measurement.

- Storage Clarity: While room temperature storage is generally indicated, the recommendation for cool and dark conditions (<15°C) and an option for -20°C for long-term storage provides flexibility for different research needs [5] [3].

References

Comprehensive Application Notes and Protocols for Methyl Tridecanoate Analysis by HPLC

Introduction

Methyl tridecanoate (CAS 1731-88-0), also known as tridecanoic acid methyl ester, is a saturated fatty acid methyl ester (FAME) with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.38 g/mol. This compound serves important roles in various scientific and industrial contexts, functioning as a chemical standard in analytical chemistry, a bioactive compound with demonstrated antibacterial properties, and a model analyte in method development for lipid analysis. The accurate analysis of this compound is particularly crucial in lipidomics, quality control of fats and oils, and monitoring of industrial processes such as biodiesel production. These application notes provide detailed protocols for the analysis of this compound using high-performance liquid chromatography (HPLC), addressing the compound's unique chemical properties and the specific challenges associated with its separation and detection.

Analytical Methods

HPLC Analysis of this compound

The analysis of this compound by HPLC requires careful consideration of column chemistry, mobile phase composition, and detection parameters to achieve optimal separation, especially when dealing with complex biological or industrial samples.

2.1.1 Standard HPLC Conditions

Column: Newcrom R1 (reverse-phase with low silanol activity) [1]. Mobile Phase: Acetonitrile/Water with Phosphoric Acid [1]. Detection: UV-Vis or Mass Spectrometry [1]. Sample Preparation: Dissolve this compound in appropriate solvent (methanol or acetonitrile) to desired concentration, typically 0.1-1.0 mg/mL. Filter through 0.45 μm or 0.22 μm membrane prior to injection [1].

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Column Type | Newcrom R1 | Reverse-phase with low silanol activity |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid | For MS-compatible methods, replace phosphoric acid with formic acid |

| Particle Size | Standard 5 μm or 3 μm for UPLC | Smaller particles available for faster analysis |

| Flow Rate | 1.0 mL/min (standard) | Adjustable based on column dimensions and particle size |

| Injection Volume | 1-10 μL | Dependent on concentration and detection sensitivity |

| Analytical Scale | Analytical to preparative | Method is scalable for impurity isolation |

For mass spectrometry-compatible applications, phosphoric acid must be replaced with formic acid to prevent ion source contamination and signal suppression. The method is scalable and can be adapted for both analytical quantitation and preparative-scale isolation of impurities. Smaller 3 μm particle columns are available for ultra-performance liquid chromatography (UPLC) applications, enabling faster analysis times with improved resolution [1].

Complementary GC-Based Methods

While HPLC provides excellent separations for this compound, gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) offers complementary approaches, particularly for volatile analytes or when analyzing complex FAME mixtures.

2.2.1 GC-MS Analysis Conditions

Sample Preparation: Derivatization may be required for free fatty acids prior to GC analysis. Common derivatization methods include base-catalyzed transesterification or acid-catalyzed esterification [2] [3]. Internal Standards: this compound itself can serve as an internal standard in GC analysis of FAMEs. Alternatively, compounds like methyl pentadecanoate or methyl heptadecanoate are used when this compound is the analyte of interest [4] [3]. GC Columns: Zebron ZB-FAME (30 m × 0.25 mm × 0.20 μm) or equivalent polar columns designed specifically for FAME analysis [5]. Temperature Program: 40°C (hold 5 min), ramp to 210°C at 6°C/min [5]. Detection: MS/MS operating in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity [5].

Table 2: GC-MS/MS MRM Transitions for Fatty Acid Methyl Esters

| FAME Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| This compound | Specific transitions should be optimized for each instrument | ||

| Methyl Heptanoate | To be optimized | To be optimized | To be optimized |

| Methyl Nonanoate | To be optimized | To be optimized | To be optimized |

| Methyl Hexadecanoate | To be optimized | To be optimized | To be optimized |

Applications in Research

Pharmaceutical and Biomedical Applications

This compound has demonstrated significant antibacterial properties against enteropathogenic bacteria, including both Gram-positive and Gram-negative strains. Research has identified its presence as an active component in the medicinal plant Monochoria hastata, traditionally used to treat gastrointestinal diseases. The compound exhibits a dual mechanism of action, causing extracellular leakage through disruption of cellular morphology and binding strongly to Escherichia coli DNA Gyrase B protein, causing conformational changes that inhibit bacterial replication. Studies have shown that this compound induces significant cell autolysis in E. coli and Enterococcus faecalis at concentrations of 375-750 μg/mL, and exhibits synergistic effects with conventional antibiotics like ampicillin, potentially enhancing efficacy against drug-resistant strains [6].

Analytical and Industrial Applications

In analytical chemistry, this compound serves as a versatile internal standard for chromatographic analyses. Its intermediate chain length and chemical stability make it ideal for quantitation of both short-chain and long-chain fatty acid methyl esters. The compound finds particular utility in the analysis of oxidized fats and oils, where it helps quantify degradation products formed during thermal processing [4]. In industrial contexts, this compound is relevant to biodiesel production and bioreactor monitoring, where FAME profiles serve as quality indicators and process control parameters [5]. Recent advances in green analytical chemistry have incorporated this compound analysis into solvent-free methods using techniques like SPME Arrow extraction coupled with GC-MS/MS, significantly reducing environmental impact while maintaining analytical performance [5].

Experimental Protocols

Sample Preparation Methods

4.1.1 Derivatization of Free Fatty Acids to FAMEs

Base-Catalyzed Transesterification:

- Weigh approximately 50-100 mg of lipid sample into a glass vial.

- Add 2 mL of hexane and mix gently to dissolve.

- Add 0.2 mL of sodium methoxide solution (2 M in methanol).

- Vortex vigorously for 30-60 seconds.

- Let stand for 5-10 minutes at room temperature.

- Add approximately 1 g of anhydrous sodium sulfate to remove water.

- Centrifuge and transfer the supernatant to a clean vial for analysis [3].

Acid-Catalyzed Esterification (for Free Fatty Acids):

- Dissolve the FFA sample in 2 mL of methanolic-HCl (1-2 N).

- Heat at 55°C for 5-60 minutes (time dependent on analyte).

- Cool to room temperature.

- Add 2 mL of hexane and mix thoroughly.

- Add 2 mL of saturated sodium chloride solution.

- Vortex and allow phases to separate.

- Collect the hexane (upper) layer containing the FAMEs [2].

4.1.2 Microfluidic Automated Derivatization

For volume-limited samples or high-throughput applications, a microfluidic approach offers advantages:

- Fabricate a glass microfluidic device with two inlet channels merging into a single reaction channel (29 μL volume).

- Deliver FFAs in methanol to one input and methanolic-HCl to the other.

- Maintain reaction channel at 55°C.

- Use optimal derivatization parameters: reaction time 0.8 min, methanolic-HCl to FFA ratio of 4.9:1.

- Collect effluent in hexane containing internal standard.

- Transfer hexane phase for GC-MS analysis [2].

Analytical Method Validation

For quantitative applications, method validation should include:

- Linearity: Demonstrate over relevant concentration range (typically 0.1-100 μg/mL).

- Limit of Detection (LOD) and Quantitation (LOQ): Determine using signal-to-noise ratios of 3:1 and 10:1, respectively.

- Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) with %RSD <5%.

- Accuracy: Assess through spike recovery experiments (target 80-120%).

- Specificity: Confirm absence of interference from matrix components [7].

Troubleshooting and Optimization

Common Analytical Challenges

Peak Tailing: Often caused by active silanol sites on the column. Mitigate by using columns with low silanol activity (e.g., Newcrom R1) or adding acid modifiers to the mobile phase [1]. Poor Resolution: Adjust mobile phase composition (acetonitrile-to-water ratio) or temperature. For GC methods, optimize temperature ramp rate [5]. Low Recovery: Ensure complete derivatization by verifying reaction time, temperature, and catalyst concentration. For solid-phase extraction, confirm proper solvent strength for elution [2] [3]. Matrix Interference: Implement sample clean-up steps such as solid-phase extraction or liquid-liquid extraction. For complex matrices, use selective detection (MS/MS in MRM mode) [5] [3].

The following workflow diagram illustrates the complete analytical procedure for this compound analysis:

Conclusion

This compound represents an important analyte in both research and industrial contexts, with applications ranging from pharmaceutical development to quality control of lipid-containing products. The HPLC method presented here, utilizing a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, provides a robust approach for analysis of this compound. Complementary GC methods offer enhanced sensitivity and selectivity for specific applications. The provided protocols for sample preparation, derivatization, and method validation enable researchers to implement these methods in their laboratories with confidence. As research continues to uncover additional biological activities and applications of this compound, these analytical methods will serve as fundamental tools for characterization and quantification.

References

- 1. | SIELC Technologies this compound [sielc.com]

- 2. A microfluidic device for the automated derivatization of ... [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Oxidized Fatty Acids [aocs.org]

- 4. Selection of methylation procedures for quantitation of ... [sciencedirect.com]

- 5. Optimization and automation of rapid and selective ... [pmc.ncbi.nlm.nih.gov]

- 6. Anti-enteric efficacy and mode of action of tridecanoic acid ... [pmc.ncbi.nlm.nih.gov]

- 7. Profiling of Fatty Acids Composition in Suet Oil Based on ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Methyl Tridecanoate in Biodiesel Research and Production

Introduction to Methyl Tridecanoate in Biodiesel Applications

This compound (C₁₄H₂₈O₂), also known as methyl ester of tridecanoic acid, serves as a critical molecular tool in biodiesel research and development. With a molecular weight of 228.37 g/mol, this compound finds primary application as an analytical standard in gas chromatography for biodiesel quantification and quality control. As the biodiesel industry continues to grow, with production volumes measured in terawatt-hours globally [1], the need for precise analytical methods and sustainable production pathways has become increasingly important. This compound represents both a target fuel molecule and a vital diagnostic tool in the analytical workflows that support biofuel certification and compliance with international fuel standards.

The significance of this compound extends beyond its role as a simple fatty acid methyl ester (FAME). As a medium-chain fatty acid ester, it exhibits fuel properties that make it valuable for studying biodiesel combustion characteristics, cold flow properties, and energy content. Research indicates that medium-chain FAMEs like this compound may offer advantages in certain fuel applications due to their balanced combustion characteristics and potentially favorable cold flow properties compared to longer-chain esters. Furthermore, its utility in entomological research [2] demonstrates the diverse applications of this compound across multiple scientific disciplines, highlighting its importance as a versatile biochemical tool in both basic and applied research contexts.

Analytical Applications and Protocol

Internal Standard Protocol for Biodiesel Analysis

This compound serves as an internal quantification standard in gas chromatographic (GC) analysis of biodiesel samples. This application leverages its chemical stability and distinct retention time to enable precise quantification of fatty acid methyl ester (FAME) profiles in biodiesel samples. The protocol begins with accurate weighing of approximately 10 mg of high-purity this compound, which is then dissolved in hexane or heptane to create a stock solution of precisely 1 mg/mL concentration. For sample preparation, 100 µL of this internal standard solution is added to precisely 10 mg of the biodiesel sample, followed by dilution to 10 mL with the same solvent. This creates a consistent 1:100 sample-to-standard ratio that enables accurate quantification of all FAME components present in the biodiesel sample through comparative peak area analysis.

The analytical procedure requires instrument calibration using a certified FAME mix with known concentrations, following established methodologies such as EN 14103 for biodiesel content determination. Critical steps include maintaining consistent injection volumes (typically 1 µL), using appropriate GC column selection (polar stationary phases like cyanopropyl polysiloxane), and implementing temperature programming optimized for FAME separation. The quantification calculation employs the formula: Concentration of Unknown FAME = (Area of Unknown FAME / Area of this compound) × (Concentration of this compound) × Response Factor. This protocol requires verification of linearity across the expected concentration range (typically 0.1-10 mg/mL) and confirmation of resolution from neighboring FAME peaks to ensure analytical accuracy [2].

This compound Specifications and Handling

Table 1: Technical Specifications of this compound

| Parameter | Specification | Notes |

|---|---|---|

| Molecular Weight | 228.37 g/mol | - |

| Physical Form | Solution | Supplied as ready-to-use solution |

| Purity Grade | Biotechnology Grade | Highly pure, suitable for research applications |

| Solution Preparation | Type I ultrapure water (>18 MΩ-cm resistivity) | Filtered through 0.22 µm filter |

| Storage Conditions | Room temperature | Stable under recommended conditions |

| Primary Applications | Biodiesel analysis, Biochemical research | GC internal standard, Molecular tool |

Quality assurance measures for this compound include certificate of analysis verification, purity confirmation via chromatographic methods, and stability monitoring throughout the product lifecycle. The compound should be handled in accordance with good laboratory practices, with particular attention to proper sealing of containers to prevent solvent evaporation and contamination. For long-term storage, inert atmosphere protection (nitrogen or argon blanket) is recommended to prevent oxidative degradation. Usage precautions include working in well-ventilated areas and using appropriate personal protective equipment when handling the concentrated standard [2].

Microbial Production Protocol

Engineering FAME Biosynthesis in E. coli

The microbial production of fatty acid methyl esters (FAMEs), including this compound, employs metabolic engineering strategies in E. coli to convert endogenous fatty acids into biodiesel precursors. This approach utilizes a simplified pathway that relies on S-adenosyl methionine (SAM) as the methyl group donor and a broad-specificity methyltransferase to catalyze the methylation reaction. The key advantage of this biological production method lies in its direct methylation mechanism, which bypasses the need for the separate alcohol production pathway required for fatty acid ethyl ester (FAEE) synthesis. The experimental workflow begins with strain construction, where E. coli SS00 (JW 1794-1 λ(DE3) ΔfadD) is engineered to disrupt fatty acid degradation (ΔfadD mutation) and enable high-level free fatty acid production [3] [4].

The protocol proceeds with the introduction of two key genetic elements: the Drosophila melanogaster Juvenile Hormone Acid O-Methyltransferase (DmJHAMT) and the Umbellularia californica acyl-ACP thioesterase (BTE). The BTE component redirects cellular fatty acid biosynthesis toward medium-chain free fatty acids (particularly C12:0 lauric acid), while DmJHAMT catalyzes the SAM-dependent methylation of these fatty acids to produce the corresponding FAMEs. For optimal results, these genes are typically expressed from plasmid-based systems (pDmJHAMT-pET15b and pUcBTE-pBAD/p15A) to achieve high enzyme expression levels. The engineered strain (SS3B) is then cultivated in modified M9 media supplemented with 1% glucose as the carbon source, and production is induced during mid-log phase growth (OD600 ≈ 0.6) by adding 0.2% arabinose and 0.1 mM IPTG to activate expression of the heterologous enzymes [3] [4].

SAM Pathway Enhancement and FAME Recovery

To address the SAM limitation often observed in FAME production, an enhanced protocol includes the genomic integration of methionine synthase (Mat1A) from rat liver. This modification increases the intracellular SAM pool by approximately 3-fold (from 71 ± 19 to 192 ± 3 nmoles per gram of cells), significantly boosting FAME production. The cultivation conditions require careful monitoring, with temperature maintained at 30°C throughout the production phase to balance metabolic activity and enzyme stability. The production period extends for 48 hours post-induction, during which the culture is supplemented with 10% dodecane overlay to capture volatile FAMEs and prevent product loss through evaporation. This critical step enhances the measured FAME titer by approximately 25% compared to cultures without the organic overlay [3] [4].

The FAME extraction and analysis phase employs a combination of organic solvent extraction (hexane:methanol, 2:1 v/v) followed by gas chromatography-mass spectrometry (GC-MS) for quantification and identification. The separation typically uses a DB-Wax column or equivalent polar stationary phase with temperature programming from 50°C to 250°C at 5°C/min. Identification is confirmed by comparison with authentic FAME standards, including this compound, using both retention time alignment and mass spectral matching. The production outcomes typically show a titer of approximately 370 mg/L of medium-chain FAMEs with this optimized protocol, representing a 35-fold improvement over previous microbial FAME production systems [3] [4].

Table 2: Microbial Production of FAMEs in Engineered E. coli

| Strain/Parameter | Description/Value | Effect on Production |

|---|---|---|

| Base Strain | SS00 (ΔfadD) | Enables free fatty acid accumulation |

| Thioesterase | U. californica (BTE) | Directs synthesis to C12-C14 fatty acids |

| Methyltransferase | D. melanogaster (DmJHAMT) | Catalyzes FAME formation from fatty acids |

| SAM Enhancement | Genomic Mat1A integration | 19% increase in FAME titer (370 mg/L) |

| Kinetic Parameters | Km = 59 μM, kcat = 0.15 min⁻¹ (C12:0) | Moderate enzyme efficiency |

| Optimal Conditions | 30°C, 48h production, dodecane overlay | Maximizes titer and prevents volatilization |

Pathway Engineering and Process Optimization

Metabolic Engineering Strategies

The microbial production of this compound and related FAMEs requires strategic pathway engineering to optimize carbon flux toward the desired products. The most successful approach involves a modular metabolic engineering strategy that addresses three key aspects: precursor supply, cofactor balancing, and product sequestration. For precursor supply, the implementation of the ΔfadD mutation prevents fatty acid degradation while the overexpression of medium-chain-specific thioesterases (such as BTE from U. californica) redirects the native fatty acid biosynthesis pathway toward the desired chain lengths (C12-C14). This strategy effectively eliminates feedback inhibition by preventing acyl-ACP accumulation, which normally downregulates fatty acid biosynthesis in wild-type strains [3] [4].

The cofactor balancing component addresses the SAM dependency of the methylation reaction. The initial engineering approach used plasmid-based expression of methionine adenosyltransferase (Mat1A), which resulted in an 8.5-fold increase in SAM levels but paradoxically decreased FAME production, likely due to cellular toxicity and metabolic burden. The optimized approach instead uses genomic integration of Mat1A under a T7 promoter, which provides a more moderate 3-fold increase in SAM levels but avoids the detrimental effects on cell viability and FAME production. This modification not only increases SAM availability but also improves the SAM:SAH ratio (S-adenosylhomocysteine), reducing the inhibitory effect of SAH on the methyltransferase activity. The final component involves product sequestration through a dodecane overlay, which captures the FAMEs as they are produced and minimizes product loss through volatility or potential cellular toxicity [3] [4].

Figure 1: The microbial FAME biosynthesis pathway employs engineered E. coli to convert endogenous precursors into biodiesel molecules. The pathway utilizes a thioesterase to generate free fatty acids and an insect-derived methyltransferase to perform SAM-dependent methylation [3] [4].

Quality Control and Analytical Validation

Analytical Method Validation Protocol

Comprehensive validation of analytical methods using this compound as an internal standard requires demonstration of method precision, accuracy, and robustness according to established analytical guidelines. The precision assessment involves a minimum of six replicate injections of the same sample preparation to determine repeatability, expressed as percent relative standard deviation (%RSD). For biodiesel analysis, the RSD should not exceed 5% for major components (>10% of total FAMEs) and 10% for minor components. The accuracy evaluation employs standard addition methods where known quantities of target FAMEs are added to the sample matrix and recovery percentages are calculated. Acceptable recovery ranges are 95-105% for major components and 90-110% for minor components, with this compound recovery typically expected to fall within the 98-102% range [2].

The linearity and range validation requires analysis of a minimum of five calibration standards covering the expected concentration range (e.g., 0.1-15 mg/mL). The correlation coefficient (R²) should be ≥0.998 for the calibration curve to be considered acceptable. Additional validation parameters include specificity (demonstration of complete separation from other FAME peaks), robustness (testing the method's resilience to small, deliberate variations in analytical conditions), and limit of quantification (typically 0.05 mg/mL for individual FAME components). The system suitability test performed before each analytical sequence should include verification of theoretical plate count (>5,000 for the this compound peak), tailing factor (<2.0), and resolution (>1.5 between adjacent peaks) to ensure the analytical system is performing within specified parameters.

Compliance and Reporting Requirements

Regulatory compliance for biodiesel analysis varies by jurisdiction but generally follows international standards such as ASTM D6751 (United States) and EN 14214 (European Union). The analytical report must include complete chromatographic conditions, identification of all FAME components, and quantification results relative to the this compound internal standard. For research applications, additional reporting should include batch-to-batch variability data, storage stability information, and comparative analysis against certified reference materials when available. Documentation should also capture any method deviations and their potential impact on data quality, ensuring transparency and reproducibility of results across different laboratories [1] [2].

Figure 2: Quality control workflow for biodiesel analysis using this compound as internal standard. The process ensures accurate quantification of FAME content through standardized procedures [2].

Conclusion and Future Perspectives

The applications of This compound in biodiesel research span from analytical methodology to biotechnological production, making it a versatile compound with significant utility across multiple aspects of biofuel development. As global biofuel production continues to expand [1], the role of well-characterized reference standards and efficient production pathways becomes increasingly important. The microbial production of FAMEs through engineered biological systems offers a sustainable alternative to traditional biodiesel production methods, though further optimization is needed to achieve economic viability at industrial scales. Future research directions will likely focus on enhancing methyltransferase efficiency, addressing SAM regeneration limitations, and expanding the substrate range to produce diverse FAME profiles that better mimic petroleum-derived diesel fuels.

The analytical applications of this compound continue to evolve with advancements in chromatographic techniques and the growing need for comprehensive characterization of complex biodiesel blends. As fuel specifications become more stringent and sustainability certifications more comprehensive, the importance of accurate, reproducible analytical methods underpinned by reliable standards like this compound will only increase. Ongoing research in both production and analysis of biodiesel will benefit from the protocols and applications detailed in these notes, potentially leading to improved fuel quality, expanded production capabilities, and enhanced sustainability of the biodiesel industry as a whole.

References

Application Note: Methyl Tridecanoate as an Internal Standard

In the context of transesterification, methyl tridecanoate (C13:0 methyl ester) is a chemically stable compound used to quantify the yield and composition of FAMEs produced from various feedstocks [1] [2] [3].

- Purpose: It acts as an internal standard for GC analysis. Since its concentration is known precisely when added to a sample, and it is not naturally present in most common oils and fats, the instrument's response to it can be used to accurately calculate the concentrations of other FAMEs in the sample [1] [3].

- Advantage over Other Standards: Using a FAME as an internal standard (like this compound) is often preferred over a hydrocarbon (like pentadecane) for analyses where the sample undergoes derivatization. This is because it experiences the same procedural losses during sample preparation, leading to more accurate quantification [1].

General Protocol for Use in FAME Analysis

The table below outlines the general steps for incorporating this compound into a FAME analysis workflow following a transesterification reaction.

| Step | Description | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Add a known, precise mass or volume of this compound solution to the sample before the transesterification reaction or before the analysis of pre-formed FAMEs [1]. | Ensure the internal standard is homogeneously mixed with the sample. |

| 2. Transesterification | Proceed with your chosen transesterification method to convert lipids into FAMEs. | This compound is stable and will not participate in the reaction [1]. |

| 3. GC Analysis | Analyze the FAME mixture using a GC equipped with a flame ionization detector (FID) and a suitable column (e.g., a polar FAMEWAX or highly polar Rt-2560 column) [3]. | The internal standard peak (this compound) must be well-separated from other FAME peaks in the chromatogram [3]. |

| 4. Quantification | Calculate the concentration of target FAMEs in the sample by comparing their peak areas to the peak area of the this compound internal standard, using a pre-established calibration curve or response factors. |

This workflow can be visualized as follows:

Methodological Context from Search Results

While a direct protocol was not found, the following methodological snippets from the search results provide some context for its use:

- In Fungal Lipid Analysis: One study evaluating direct transesterification methods for fungal biomass mentions using this compound as one of the internal standards for gas chromatography measurements [2].

- In Waste Oil Analysis: Another study on biodiesel production from industrial waste animal fleshing oil reported this compound as a major composition (39.10%) of the final FAME product, indicating its presence was analyzed via GC-MS [4].

Suggestions for Further Research

To develop a complete experimental protocol, you may need to consult more specialized resources.

- Look for official standard methods from organizations like AOAC International, AOCS, or the European Pharmacopoeia, which are cited as containing general procedures for FAME derivation and analysis [3].

- Search for scientific papers specifically focusing on the transesterification of tridecanoic acid or triglycerides containing C13:0 fatty acids.

- Use broader search terms in scientific databases, such as "FAME analysis internal standard protocol" or "GC quantification of fatty acid methyl esters."

References

- 1. Surrogate/Recover/Internal Standards in FAMEs analysis... | Forum [chromforum.org]

- 2. Evaluation and optimisation of direct transesterification ... [pmc.ncbi.nlm.nih.gov]

- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters ... [restek.com]

- 4. FTIR and GCMS analysis on useful methyl ester compound ... [sciencedirect.com]

Methyl Tridecanoate: Chemical Properties & Applications

| Property Category | Specification | Research Applications |

|---|

| Basic Identifiers | CAS Number: 1731-88-0 Molecular Formula: C₁₄H₂₈O₂ Molecular Weight: 228.37 g/mol [1] [2] | Lipidomics studies & metabolic pathway analysis [1] | | Structural Class | Saturated Fatty Acid Methyl Ester (FAME) [2] | Model compound in biodiesel production research [1] [2] | | Solubility | DMSO: ≥21 mg/mL Ethanol: ≥15.6 mg/mL (with ultrasonic) Water: Insoluble [2] | Substrate for lipase & esterase activity/kinetic studies [1] | | Physical Form | Liquid (typically stored at -20°C) [2] | Organic synthesis precursor (flavors, fragrances, biopolymers) [1] |

Detailed Experimental Protocol: Lipase Activity Assay with Methyl Tridecanoate

While a direct protocol for this compound was not found in the search results, the following methodology adapts general lipase assay principles for this specific substrate.

Reagent Preparation

- Substrate Stock Solution (100 mM): Dissolve 22.8 mg of this compound in 1 mL of a suitable organic solvent like DMSO or ethanol [2].

- Assay Buffer (100 mM Tris-HCl): Prepare buffer at pH 8.0, containing 0.15 M NaCl. Supplement with 1.5% fatty-acid-free BSA to bind released fatty acids [3].

- Enzyme Solution: Prepare the lipase of interest in a suitable storage buffer. Keep on ice until use.

Assay Procedure

- In a suitable reaction tube, mix 970 µL of assay buffer with 10 µL of the 100 mM this compound stock solution. The final substrate concentration is approximately 1 mM.

- Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).

- Initiate the reaction by adding 20 µL of the enzyme solution. Mix thoroughly but gently.

- Incubate the reaction mixture for a predetermined time (e.g., 10-60 minutes).

- Terminate the reaction by adding 2 mL of an organic solvent like chloroform:methanol (2:1 v/v) or by heating at 95°C for 5 minutes.

Detection and Analysis

- Separation and Quantification: Analyze the reaction mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS). These techniques directly separate and quantify the remaining this compound and the reaction product (tridecanoic acid).

- Alternative Continuous Assay: For a real-time, homogeneous assay, the principle of a fluorogenic substrate can be employed [3]. While this compound is not fluorescent, a similar FAME substrate can be synthesized with a fluorescent dye (like BODIPY) at the sn-1 position and a quencher at the sn-2 position. Hydrolysis by lipase releases the fluorescent fatty acid, allowing for continuous monitoring of the reaction. The assay conditions (buffer, salts, temperature) would be similar to those described above.

Kinetic Parameter Determination and Experimental Optimization

The workflow for determining the kinetic parameters of a lipase using this compound involves a structured process of experimentation and data analysis, as outlined below.

Quantitative Data Analysis

- Model Fitting: The initial velocity (v₀) data obtained at different substrate concentrations ([S]) are fit to the Michaelis-Menten model (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) to determine the maximal velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) [4].

- Advanced Modeling: For more complex reactions like esterification, a simplified ping-pong bi-bi mechanism model can be applied. This involves nonlinear curve fitting to estimate multiple kinetic parameters simultaneously [5].

Experimental Optimization

- Statistical Design: Response Surface Methodology (RSM), such as a Box-Behnken Design, can systematically optimize reaction conditions [4] [6].

- Critical Factors: Key parameters to optimize include:

Research Applications and Context

This compound serves as a model substrate in diverse research areas due to its defined structure and properties.

- Enzyme Kinetics and Specificity: It is used to investigate the fundamental activity, selectivity, and kinetic parameters of lipases and esterases from various sources [1].

- Biocatalyst Screening and Optimization: Researchers employ it as a standard substrate to screen novel lipase-producing bacterial isolates (e.g., from the Bacillus genus) and to optimize their production conditions via submerged fermentation [6].

- Industrial Process Development: It acts as a representative medium-chain fatty acid ester in studies aimed at developing enzymatic processes for biodiesel production and the synthesis of oleochemicals [1].

Troubleshooting and Technical Notes

- Solubility Constraints: Due to its hydrophobic nature, ensuring proper solubilization of this compound in the aqueous assay buffer is critical. The use of solvents like DMSO and detergents is essential, but their potential inhibitory effects on the enzyme should be tested [3] [2].

- Defining a Unit of Activity: One unit of lipase activity can be defined as the amount of enzyme that hydrolyzes 1 μmol of this compound per minute under standard assay conditions (e.g., specific pH and temperature).

- Blank Controls: Always include appropriate controls, such as a no-enzyme blank, to account for any non-enzymatic hydrolysis of the substrate.

- Lipase Source Considerations: Be aware that lipase activity can be influenced by activators (e.g., apoC-II) or inhibitors present in biological samples like plasma. Specific inhibitors or antibodies can be used to determine the activity of a particular lipase in a mixture [3].

Conclusion

This compound is a valuable saturated fatty acid methyl ester that provides a well-defined model substrate for lipase assays. Its application spans basic enzymology, biocatalyst discovery, and industrial process development. The successful application of this protocol relies on careful attention to substrate solubility, systematic optimization of reaction conditions using statistical designs, and the use of appropriate analytical methods for accurate quantification.

References

- 1. | CAS 1731-88-0 | SCBT - Santa Cruz... This compound [scbt.com]

- 2. This compound [apexbt.com]

- 3. Determination of lipoprotein lipase activity using a novel ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimization and Determination of Kinetic Parameters ... [mdpi.com]

- 5. Kinetic modeling of lipase-catalyzed esterification reaction ... [pubmed.ncbi.nlm.nih.gov]

- 6. Process parameter optimization for scalable extracellular ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Methyl Tridecanoate in Lipidomics Research

Introduction to Methyl Tridecanoate in Lipidomics

This compound (C₁₄H₂₈O₂), also known as tridecanoic acid methyl ester, serves as a critical analytical reagent in lipidomics research, primarily functioning as an internal standard for the quantification of fatty acids in complex biological samples. Lipidomics, defined as the large-scale study of pathways and networks of cellular lipids in biological systems, relies heavily on accurate quantification to understand lipid metabolism in health and disease. The selection of this compound as an internal standard is strategic, as this odd-chain fatty acid ester is rarely found in significant quantities in most biological systems, thereby minimizing interference with endogenous lipids during analysis. Its chemical properties, including moderate volatility and compatibility with GC-MS systems, make it particularly suitable for lipidomics applications where precision and reproducibility are paramount.

The significance of this compound in modern lipidomics continues to grow alongside advancements in mass spectrometry and chromatography techniques. As lipidomics has evolved into a powerful tool for understanding the complexities of lipid metabolism, the demand for robust quantification standards has increased correspondingly. This compound addresses key challenges in analytical reproducibility and technical variability that commonly plague lipidomics studies, particularly in the context of sample preparation, extraction efficiency, and instrument response normalization. Its utility spans multiple lipidomics domains, including clinical lipidomics, nutritional lipidomics, and drug development applications where precise lipid quantification can reveal biomarkers, therapeutic targets, and metabolic pathway alterations.

Chemical Properties and Selection Rationale

Structural and Chemical Characteristics

This compound possesses specific chemical properties that make it ideally suited for lipidomics applications. The compound has a molecular weight of 228.38 g/mol and appears as a colorless to almost colorless clear liquid at room temperature, though it should be stored in a cool, dark place (recommended <15°C) to maintain stability. Its boiling point is 163°C, and it has a specific gravity of 0.87 at 20°C, with a refractive index of 1.43 [1]. The methyl ester group enhances volatility compared to the free fatty acid form, making it particularly suitable for gas chromatography applications. The tridecanoic acid backbone (C13:0) represents a medium-chain saturated fatty acid that demonstrates excellent stability during sample processing and analysis.

The chemical stability of this compound under various analytical conditions ensures consistent performance across different experimental protocols. Unlike polyunsaturated fatty acid methyl esters that are susceptible to oxidation, the saturated nature of this compound prevents degradation during sample storage, processing, and analysis. This stability is crucial for obtaining reproducible results in long-term lipidomics studies where multiple analytical batches may be required. Furthermore, its chromatographic behavior provides optimal elution characteristics in standard GC methods, typically emerging in regions of the chromatogram where it doesn't co-elute with common biological fatty acids, thereby minimizing analytical interference.

Rationale for Selection in Lipidomics

The selection of this compound as an internal standard in lipidomics research is based on several strategic advantages:

- Absence in Biological Systems: Unlike even-chain fatty acids that dominate mammalian lipid metabolism, odd-chain fatty acids like tridecanoic acid are minimally present in most biological samples, reducing the potential for interference with endogenous compounds.

- Extraction Efficiency Monitoring: When added at the beginning of sample processing, this compound enables precise tracking of extraction efficiency, accounting for losses during sample preparation, derivatization, and analysis.

- Instrument Performance Verification: Consistent detection of this compound across samples serves as a quality control metric for instrument performance, identifying potential issues with injection, chromatography, or detection.

- Quantification Accuracy: By serving as a reference compound with known concentration, it enables absolute quantification of target lipids through response factor calculations, correcting for analytical variability.

Table 1: Key Properties of this compound as an Internal Standard

| Property | Specification | Significance in Lipidomics |

|---|---|---|

| Molecular Formula | C₁₄H₂₈O₂ | Medium-chain fatty acid ester suitable for GC analysis |

| Purity | >98.0% (GC) | Minimizes impurity interference in quantitative analysis |

| Physical State | Liquid at room temperature | Facilitates accurate pipetting and sample preparation |

| Storage Conditions | Room temperature (cool, dark place) | Convenient handling and long-term stability |

| Chromatographic Elution | Intermediate retention time | Minimizes co-elution with common biological fatty acids |

This compound as Internal Standard

Principles of Internal Standardization

In lipidomics research, the use of internal standards like this compound is essential for achieving accurate and reproducible quantification. The fundamental principle involves adding a known quantity of the standard to each sample at the earliest possible stage of analysis, typically before lipid extraction. This approach accounts for variable losses during sample processing, extraction efficiency differences, and instrument response fluctuations. This compound serves as either a primary internal standard for direct quantification or as part of a comprehensive internal standard cocktail covering multiple lipid classes in sophisticated lipidomics workflows.

The effectiveness of internal standardization relies on the chemical similarity between the standard and the target analytes while ensuring analytical distinguishability. This compound meets both criteria by sharing fundamental properties with biological fatty acids (extraction behavior, derivatization response) while being chromatographically resolvable and identifiable via its unique mass spectrum. For quantitative accuracy, the internal standard should experience similar analytical challenges as the target compounds, thereby normalizing for efficiency variations in critical steps like derivatization, extraction, and injection.

Practical Implementation Strategies

The practical implementation of this compound as an internal standard requires careful consideration of concentration optimization and addition protocols. The optimal concentration should be within the linear range of detection while approximating the expected concentrations of target analytes. Typical working concentrations range from 10 to 100 μg/mL depending on the sample matrix and abundance of target lipids. The standard solution is preferably prepared in the same solvent used for lipid extraction to ensure homogeneous distribution throughout the sample.

Table 2: this compound Application Protocols Across Sample Types

| Sample Type | Recommended Concentration | Addition Point | Special Considerations |

|---|---|---|---|

| Avocado Mesocarp [2] | 30 μL of 1.5 mg/mL | Before extraction with chloroform-methanol | Accounts for extraction efficiency in plant tissues |

| Bovine Sperm [3] | 30 μL of 1.5 mg/mL | With cold methanol at beginning of extraction | Normalizes for both neutral and polar lipid fractions |

| Cell Cultures [4] | 1 mL of 0.1 mg/mL | Prior to methylation at 85°C | Monitors derivatization efficiency in cellular samples |

| Microfluidic Derivatization [5] | 5 μL of IS solution | Post-derivatization in collection vial | Quality control for automated, volume-limited applications |

Experimental Protocols

Lipid Extraction and Derivatization

Protocol 1: Conventional Lipid Extraction with this compound

This protocol is adapted from bovine sperm lipid analysis [3] and represents a robust method for various biological samples:

- Step 1: Sample Preparation - Begin with frozen aliquots containing approximately 10⁷ cells. Add 30 μL of 1.5 mg/mL this compound as internal standard directly to the sample before extraction.

- Step 2: Lipid Extraction - Add 500 μL of cold methanol to the sample, vortex thoroughly, and incubate for 10 minutes. Then add 250 μL of cold chloroform and incubate for 2 hours with occasional vortexing.

- Step 3: Phase Separation - Centrifuge at 15,000×g for 10 minutes at room temperature. Transfer the supernatant to a new tube. Re-extract the pellet with 400 μL of water, centrifuge again, and combine the supernatants.

- Step 4: Storage - Allow the combined extract to separate overnight at -20°C. Collect the bottom lipid-containing layer, transfer to an amber GC vial, and dry under a gentle nitrogen stream at 40°C. Store the lipid residue at -20°C until analysis.

Protocol 2: Microfluidic Derivatization for Volume-Limited Samples

This advanced protocol [5] enables automated derivatization with significantly reduced reagent consumption:

- Step 1: Device Preparation - Fabricate a glass microfluidic device with two inlet channels (1 cm length each) that intersect and form a reaction channel (20 cm length, 29 μL volume). Maintain the reaction channel at 55°C using a flexible heater and temperature controller.

- Step 2: Derivatization Setup - Connect methanolic-HCl to one inlet and FFA standard in methanol to the other via a 7.4 μL injection loop. Use optimal derivatization conditions determined by Design of Experiment: derivatization time (Tder) = 0.8 min and reagent ratio (Rder) = 4.9 (methanolic-HCl:FFA).

- Step 3: Collection and Extraction - Collect the derivatized product in a glass vial containing 5 μL of this compound IS solution and 5 mL of hexane, stirred in an ice bath. Allow phase separation for 1 minute, then transfer 4 mL of the hexane phase to a new vial.

- Step 4: Sample Concentration - Evaporate the hexane phase under a gentle nitrogen stream and reconstitute the sample in 100 μL hexane for GC-MS analysis.

GC-MS Analysis Conditions

Standard GC-MS Parameters for this compound Separation

The following method provides optimal separation and detection of this compound and other FAMEs [4] [3]:

- Column: RTX-5MS capillary column (30 m × 0.25 mm × 0.25 μm)

- Injection: 1 μL splitless injection at 250°C

- Carrier Gas: Helium, constant flow mode

- Oven Program:

- Initial temperature: 120°C (hold 1 min)

- Ramp 1: 7°C/min to 250°C

- Ramp 2: 8°C/min to 295°C (hold 7 min)

- Mass Spectrometer Conditions:

- Ionization: Electron impact (70 eV)

- Ion Source Temperature: 230°C

- Transfer Line: 310°C

- Scan Range: 40-650 m/z

- Scan Rate: 0.8 scans/second

Quantification and Identification

Fatty acids are identified by comparing their retention times and mass spectra with authentic FAME standards, with quantification performed using internal standard calibration against this compound [3]. The gravimetric concentration of each fatty acid is calculated with correction for the molecular weight difference between FAME and corresponding FA. The normalized percentage of each FA is calculated by dividing gravimetric concentration by the total fatty acid concentration and multiplying by 100.

Diagram 1: Comprehensive workflow for lipid analysis using this compound as an internal standard, covering sample preparation to quality control.

Data Processing and Statistical Analysis

Preprocessing and Quality Control

Data preprocessing and quality control form the foundation of reliable lipidomics data interpretation. These steps ensure that the generated data is both trustworthy and reproducible, minimizing the risk of false positives or negatives [6]. The first critical step involves noise reduction through signal filtering and smoothing techniques to enhance data clarity. This is followed by data normalization to adjust for differences in sample concentration and instrument sensitivity, ensuring comparability across samples. For studies involving multiple analytical batches, batch effect correction using methods like ComBat or LOESS normalization is essential to remove technical variations unrelated to biological signals [6].

Several quality control metrics should be monitored throughout the analysis. Signal intensity consistency across replicates indicates good data quality, with outliers suggesting potential technical issues. Retention time alignment is crucial in GC-MS based lipidomics to ensure accurate peak assignment, while mass accuracy must be maintained through regular instrument calibration [6]. Specific software tools facilitate these preprocessing steps, including LipidMatch for lipid identification and batch effect correction, and MS-DIAL for comprehensive data preprocessing including alignment, peak picking, and normalization, particularly suited for untargeted lipidomics [6].

Statistical Analysis and Visualization

Statistical analysis is pivotal for identifying differentially expressed lipids that offer insights into lipid metabolism and its association with biological conditions [6]. Basic statistical approaches include t-tests for comparing two groups and ANOVA for multiple group comparisons, with appropriate adjustments for non-normally distributed data. Given the high-dimensional nature of lipidomics data, multiple testing corrections such as Bonferroni adjustment or False Discovery Rate (FDR) control are essential to minimize false positives [6].

Advanced statistical techniques greatly enhance lipidomics data interpretation:

- Multivariate Analysis: Methods like Principal Component Analysis (PCA) simplify complex lipidomics data by identifying principal components that explain the most variance, useful for visualizing data trends and identifying outliers [6].

- Machine Learning Approaches: With growing data volumes, methods like Random Forests, Support Vector Machines (SVM), and deep learning increasingly uncover complex patterns and interactions that traditional statistics might miss [6].

- Pathway Analysis: Techniques like Over-Representation Analysis (ORA) and Pathway Topology-based Analysis (PTA) contextualize differentially expressed lipids within broader biological networks, providing insights into underlying mechanisms [6].

For effective visualization, researchers should utilize box plots with jitter or violin plots instead of traditional bar charts to better depict data distributions. Volcano plots effectively visualize magnitude versus significance of changes, while specialized visualizations like lipid maps and fatty acyl-chain plots reveal trends within lipid classes and fatty acid characteristics [7]. Implementation can be achieved through R packages (ggplot2, ggpubr, ComplexHeatmap) or Python libraries (seaborn, matplotlib) for flexible, publication-ready visualizations [8] [7].

Applications in Research

Reproductive Biology

This compound has proven invaluable in reproductive biology research, particularly in studies investigating lipid influences on sperm function and cryotolerance. A significant application appears in bovine sperm lipidomics, where researchers utilized this compound as an internal standard to determine fatty acid composition differences between bulls with good and poor sperm freezability [3]. This study implemented a comprehensive protocol where 30 μL of 1.5 mg/mL this compound was added as an internal standard before lipid extraction from frozen sperm samples. The analysis revealed that saturated fatty acids predominated, accounting for 71-80% of fatty acids in neutral and polar lipid fractions, with only subtle differences in specific fatty acids (22:0, 18:1 cis 9, and 14:0 13-methyl) between freezability phenotypes.

The implications of this research extend to assisted reproductive technologies, where understanding lipid membrane composition enables manipulation of membrane integrity, fluidity, and stability to improve cryopreservation outcomes. The application of this compound in this context ensured precise quantification of 34 different fatty acids across neutral and polar lipid fractions, providing a robust foundation for comparing lipid profiles. This approach demonstrates how proper internal standardization facilitates the identification of subtle but biologically significant lipid differences that could be overlooked with less rigorous quantification methods.

Food Science and Agriculture

In food science and agricultural research, this compound enables precise lipid profiling of edible oils and agricultural products, with significant implications for nutritional assessment and quality control. A notable application appears in the lipidomic analysis of Hass avocado from the Caldas department of Colombia, where researchers employed GC-MS with derivatization to characterize the fatty acid composition across different cultivation zones [2]. The study revealed substantial variations in fat content (10.27% to 59.04%) between cultivation zones, with GC-MS analysis identifying 143 chromatographic signals, including 60 known metabolites dominated by myristic, palmitic, tridecanoic, palmitoleic (omega-7), and oleic (omega-9) acids.

The application of this compound in this research provided the quantitative rigor necessary to establish that environmental and agronomic factors modulate fatty acid biosynthesis in avocado, potentially through adjustments in pathways such as the mevalonate route. This confirmation of bioactive omega-7 and omega-9 fatty acids reinforces the nutritional significance of Hass avocado and highlights its potential cardiovascular benefits [2]. The study demonstrates how lipidomics with proper internal standardization contributes to optimizing cultivation practices, improving fruit quality, and informing functional food development.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Signal Inconsistency with this compound can arise from various sources. If peak area variability exceeds 15% across replicates, verify the standard solution stability by preparing fresh aliquots and ensuring proper storage conditions. Check for incomplete mixing during sample preparation by vortexing samples thoroughly after standard addition. For retention time shifting, ensure consistent GC oven temperature and carrier gas flow rates, and consider using a retention index marker for additional verification.

Extraction Efficiency Issues may manifest as poor recovery of the internal standard. If this compound recovery is suboptimal, confirm the extraction solvent composition and ensure proper phase separation time. For complex matrices, consider implementing a second extraction step to improve recovery, as demonstrated in the bovine sperm protocol [3]. When analyzing samples with high lipid diversity, fractionation into neutral and polar lipids prior to derivatization may improve overall quantification accuracy.

Derivatization Problems can significantly impact results. If derivatization efficiency is low, verify the freshness of derivatization reagents, particularly methanolic-HCl which can degrade over time. Ensure proper reaction temperature and time, with optimal conditions typically ranging from 55-70°C for 1.5-2 hours. For challenging samples, consider the microfluidic derivatization approach [5] which offers better control over reaction parameters and may improve reproducibility.

Method Validation and Optimization

Comprehensive method validation is essential when implementing this compound in lipidomics workflows. Determine the linear range of quantification by analyzing standard curves across expected concentration ranges, with typical R² values >0.99 indicating acceptable linearity. Establish precision and accuracy through replicate analyses of quality control samples, with coefficients of variation <15% generally considered acceptable. Assess extraction efficiency by comparing the response of this compound added before extraction versus post-extraction.

Optimization strategies should focus on enhancing method robustness:

- Matrix Effects: Evaluate matrix effects by comparing standard curves in solvent versus matrix-matched samples. If significant suppression or enhancement is observed, implement standard addition quantification or use matrix-matched calibration curves.

- Chromatographic Resolution: If co-elution occurs between this compound and analytes of interest, modify the GC temperature program or consider alternative chromatography columns to improve separation.

- Sample-specific Adaptation: For novel sample matrices, conduct preliminary experiments to optimize the This compound concentration, ensuring it falls within the linear range while approximating the abundance of target analytes.

Conclusion

This compound serves as a versatile internal standard in lipidomics research, providing critical analytical standardization across diverse applications from reproductive biology to food science. Its chemical properties, including appropriate volatility for GC analysis, stability during sample processing, and minimal endogenous presence in biological systems, make it particularly valuable for ensuring quantification accuracy. The protocols outlined in this document, ranging from conventional extraction to advanced microfluidic derivatization, demonstrate the methodological flexibility of this compound applications.

References

- 1. This compound 1731-88-0 [tcichemicals.com]

- 2. Lipidomic approach to the analysis of Persea americana ... [explorationpub.com]

- 3. Lipidomic markers of sperm cryotolerance in cattle [nature.com]

- 4. Lipid Extraction and Quantification [bio-protocol.org]

- 5. A microfluidic device for the automated derivatization of ... [pmc.ncbi.nlm.nih.gov]

- 6. How to Interpret Lipidomics Data: A Step-by-Step Guide [lipidomics.creative-proteomics.com]

- 7. Streamlining Lipidomics: Novel Statistical Workflows and ... [chromatographyonline.com]

- 8. Best practices and tools in R and Python for statistical ... [nature.com]

Comprehensive Application Notes and Protocols for Methyl Tridecanoate in Fragrance and Flavor Synthesis

Introduction and Chemical Profile

Methyl Tridecanoate (CAS No. 1731-88-0) is a long-chain fatty acid ester increasingly valued in the fragrance and flavor industry due to its mild odor profile, excellent stability, and renewable, biodegradable nature. As a colorless, oily liquid with a mild, neutral odor, it serves as a versatile intermediate and base material in synthetic applications. Its molecular structure, featuring a 13-carbon chain, grants it excellent solubility in organic solvents and stability under various conditions, making it a reliable component in complex formulations. The industry's shift towards sustainable and bio-based chemicals has further amplified its prominence, as it aligns with green chemistry principles and consumer demand for environmentally friendly ingredients [1] [2].